molecular formula C20H17O2P B8778474 2-(triphenylphosphoranylidene)acetic acid CAS No. 15677-02-8

2-(triphenylphosphoranylidene)acetic acid

Cat. No.: B8778474
CAS No.: 15677-02-8
M. Wt: 320.3 g/mol
InChI Key: PHGLYQGVAGLHTN-UHFFFAOYSA-N
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Description

. It is a white solid that is soluble in organic solvents and is commonly used as a Wittig reagent. This compound is particularly useful in organic synthesis for replacing oxygen centers in ketones and aldehydes with carboxymethylene groups .

Preparation Methods

2-(triphenylphosphoranylidene)acetic acid can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl bromoacetate in the presence of a base such as sodium hydride . The reaction proceeds as follows:

[ \text{Ph}_3\text{P} + \text{BrCH}_2\text{CO}_2\text{Et} \rightarrow \text{Ph}_3\text{PCHCO}_2\text{Et} + \text{NaBr} ]

The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

2-(triphenylphosphoranylidene)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds.

Common reagents used in these reactions include strong bases like sodium hydride and oxidizing agents like hydrogen peroxide . Major products formed from these reactions include phosphine oxides and substituted phosphine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of carboxymethylene triphenylphosphorane involves its role as a Wittig reagent. It reacts with aldehydes and ketones to form alkenes through the Wittig reaction. The reaction proceeds via the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .

Properties

CAS No.

15677-02-8

Molecular Formula

C20H17O2P

Molecular Weight

320.3 g/mol

IUPAC Name

2-(triphenyl-λ5-phosphanylidene)acetic acid

InChI

InChI=1S/C20H17O2P/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,21,22)

InChI Key

PHGLYQGVAGLHTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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